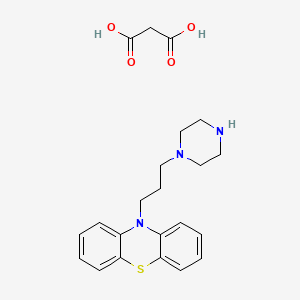
N-Desmethyl Perazine Dimalonic Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Perazine Dimalonic Acid Salt is a chemical compound with the molecular formula C19H23N3S•C6H8O8 and a molecular weight of 533.59 . It is a derivative of perazine, a phenothiazine antipsychotic used in the treatment of psychotic disorders . This compound is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of N-Desmethyl Perazine Dimalonic Acid Salt involves the reaction of 10-(3-(1-piperazinyl)propyl)-10H-phenothiazine with malonic acid . The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Desmethyl Perazine Dimalonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Desmethyl Perazine Dimalonic Acid Salt has several scientific research applications, including:
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new chemical processes and products.
Mecanismo De Acción
The mechanism of action of N-Desmethyl Perazine Dimalonic Acid Salt involves its interaction with molecular targets such as dopamine receptors. As a derivative of perazine, it modulates the activity of dopamine D2 receptors, which play a crucial role in the regulation of mood and behavior . This interaction helps alleviate symptoms of psychotic disorders by balancing neurotransmitter levels in the brain.
Comparación Con Compuestos Similares
N-Desmethyl Perazine Dimalonic Acid Salt is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Perazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine antipsychotic with a different side effect profile.
These compounds share structural similarities but differ in their pharmacological effects and therapeutic applications.
Propiedades
Fórmula molecular |
C22H27N3O4S |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
10-(3-piperazin-1-ylpropyl)phenothiazine;propanedioic acid |
InChI |
InChI=1S/C19H23N3S.C3H4O4/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21;4-2(5)1-3(6)7/h1-4,6-9,20H,5,10-15H2;1H2,(H,4,5)(H,6,7) |
Clave InChI |
KAWLVYWULVVWQO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



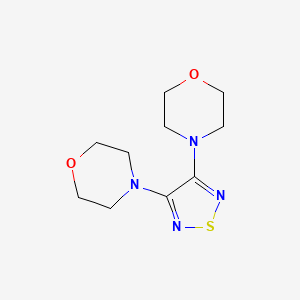


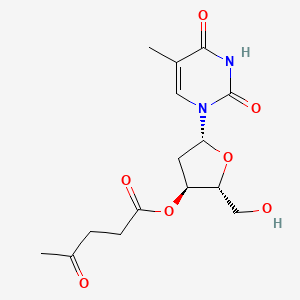
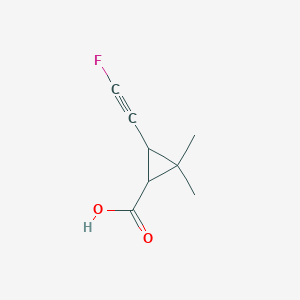
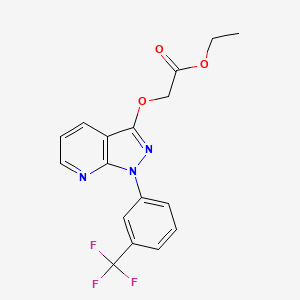
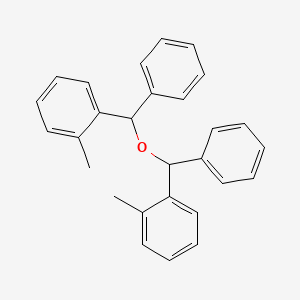
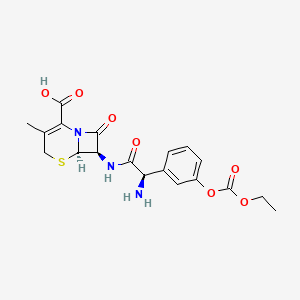
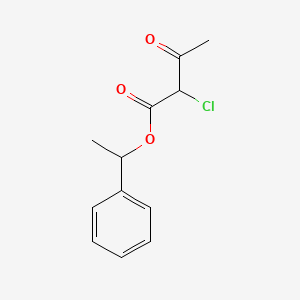

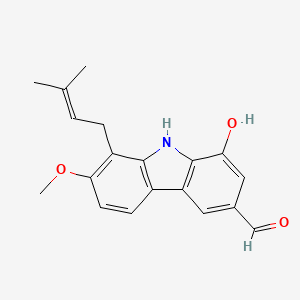
![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
